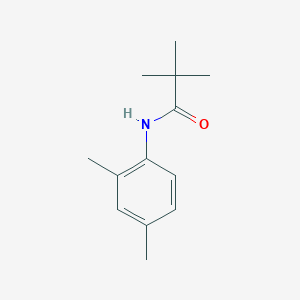

N-(2,4-Dimethylphenyl)pivalamide

Description

Contextualization within Amide Chemistry Research

The amide bond is a cornerstone of organic chemistry and biochemistry, and the synthesis of N-aryl amides, such as N-(2,4-Dimethylphenyl)pivalamide, is a focal point of extensive research. The formation of the C-N bond in these structures is a critical transformation in the synthesis of a vast array of organic molecules.

Common synthetic routes to N-aryl amides include the reaction of an aniline (B41778) derivative with an acyl chloride or anhydride (B1165640). In the case of this compound, this would typically involve the reaction of 2,4-dimethylaniline (B123086) with pivaloyl chloride.

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the formation of C-N bonds. nih.gov These methods allow for the coupling of aryl halides or triflates with amides, providing an alternative and often more versatile route to N-aryl amides. nih.gov Research in this area focuses on developing more efficient and general catalytic systems that can operate under milder conditions and with a broader range of substrates. rsc.org The study of compounds like this compound can contribute to the understanding and optimization of these important synthetic transformations.

Significance in Medicinal Chemistry and Pharmaceutical Sciences

While specific biological activity for this compound is not extensively documented in publicly available research, the N-aryl amide and pivalamide (B147659) moieties are present in numerous biologically active compounds. This suggests that this compound could serve as a scaffold or intermediate in the synthesis of new therapeutic agents.

For instance, various N-aryl amide derivatives have been investigated for their potential as enzyme inhibitors. Research on structurally related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, has shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases.

Furthermore, the incorporation of a dimethylphenyl group is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The methyl groups can influence metabolic stability and receptor binding. Therefore, this compound represents a valuable building block for creating libraries of compounds for biological screening.

Overview of Prior Research on Related Structures

The scientific understanding of this compound is significantly informed by research on analogous molecules. Studies on other N-aryl pivalamides and N-(2,4-dimethylphenyl) amides provide insights into the potential properties and applications of the title compound.

For example, research into the synthesis and biological evaluation of various benzamides substituted with a 2,4-dimethylphenyl group has been conducted. One study reported the synthesis and characterization of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)benzamide, highlighting the utility of the N-(2,4-dimethylphenyl)amide scaffold in constructing complex molecules with potential biological activity. mdpi.com

Similarly, the structural and conformational properties of N-(2,3-dimethylphenyl)benzamide have been investigated, providing valuable data on how the substitution pattern on the phenyl ring influences the solid-state geometry of these amides. nih.gov Such studies are crucial for understanding intermolecular interactions and for the rational design of crystalline materials.

Scope and Objectives of Current and Future Research Endeavors

Given the limited specific research on this compound, future research endeavors are likely to focus on several key areas:

Development of Novel Synthetic Routes: Exploration of more efficient and environmentally benign methods for the synthesis of this compound and its derivatives. This could involve the use of novel catalytic systems for C-N bond formation.

Exploration of Biological Activity: Systematic screening of this compound and related compounds for a range of biological activities, including as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Materials Science Applications: Investigation of the solid-state properties of this compound, such as its crystal packing and potential for forming liquid crystals or other ordered materials. The sterically demanding pivaloyl group can significantly influence these properties.

Elucidation of Structure-Activity Relationships (SAR): Synthesis and evaluation of a library of derivatives to understand how modifications to the 2,4-dimethylphenyl ring and the pivaloyl group affect the compound's properties. This is a crucial step in the rational design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNKNOWVLKOZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351313 | |

| Record name | N-(2,4-Dimethylphenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97528-24-0 | |

| Record name | N-(2,4-Dimethylphenyl)pivalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)-2,2-DIMETHYLPROPANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,4 Dimethylphenyl Pivalamide and Its Derivatives

Established Synthetic Pathways to N-(2,4-Dimethylphenyl)pivalamide

The primary route for the synthesis of this compound involves the formation of an amide bond between 2,4-dimethylaniline (B123086) and a pivaloyl precursor. This transformation is a classic example of an acylation reaction.

Amidation Reactions and Reaction Conditions

The most common method for the synthesis of this compound is the acylation of 2,4-dimethylaniline with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for achieving high yields and purity.

Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The reaction is often conducted in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

An illustrative reaction scheme is as follows: 2,4-Dimethylaniline + Pivaloyl chloride → this compound + HCl

In a typical laboratory setting, pivaloyl chloride would be added dropwise to a stirred solution of 2,4-dimethylaniline and a base in a suitable solvent. After the reaction is complete, the product is isolated through an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification, often by recrystallization or column chromatography.

Precursor Synthesis Strategies Involving 2,4-Dimethylaniline

The key precursor for the synthesis of this compound is 2,4-dimethylaniline. This arylamine is a readily available commercial chemical. nih.gov It is a clear to yellow liquid that may darken upon exposure to air and light. nih.gov

The industrial synthesis of 2,4-dimethylaniline typically involves the nitration of m-xylene (B151644) to produce a mixture of nitro-isomers, followed by separation and subsequent reduction of the nitro group of 2,4-dimethylnitrobenzene to the corresponding amine. The reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents such as iron, tin, or zinc in the presence of an acid.

Yield Optimization and Process Development

Optimizing the yield and developing a robust process for the synthesis of this compound involves a careful study of several reaction parameters. Key factors include:

Stoichiometry of Reactants: While a 1:1 molar ratio of 2,4-dimethylaniline and pivaloyl chloride is theoretically required, a slight excess of the acylating agent is sometimes used to ensure complete consumption of the aniline (B41778).

Choice of Base and Solvent: The basicity and solubility of the chosen base, as well as the polarity and boiling point of the solvent, can significantly impact the reaction rate and yield.

Temperature Control: Acylation reactions are often exothermic. Maintaining a low temperature, especially during the addition of pivaloyl chloride, can help to minimize the formation of side products.

Purification Method: The efficiency of the purification process, whether by recrystallization or chromatography, is crucial for obtaining a high-purity final product. The choice of solvent for recrystallization is determined by the solubility of the product at different temperatures.

| Parameter | Condition | Effect on Yield/Purity |

| Acylating Agent | Pivaloyl chloride | Highly reactive, may require careful temperature control. |

| Base | Triethylamine, Pyridine | Effective at scavenging HCl, but can be difficult to remove. |

| Sodium Carbonate, Potassium Carbonate | Weaker bases, may lead to longer reaction times. | |

| Solvent | Dichloromethane, Tetrahydrofuran | Good solubility for reactants, easy to remove. |

| N,N-Dimethylformamide | Higher boiling point, can be used for less reactive substrates. | |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce byproducts. |

Synthesis of this compound Derivatives

The this compound scaffold can be chemically modified to generate a library of derivatives for various research applications, including drug discovery and materials science.

Strategies for Structural Modification and Diversification

Structural modifications can be introduced at several positions on the this compound molecule:

Aromatic Ring Substitution: The dimethylphenyl ring can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the amide and methyl groups will influence the position of the new substituent.

Modification of the Pivaloyl Group: While the tert-butyl group is generally robust, modifications can be envisioned by starting with different acyl chlorides in the initial amidation step.

Amide Bond Modification: The amide nitrogen can potentially be alkylated, although this can be challenging due to the steric hindrance of the pivaloyl group.

For instance, the synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide provides a derivative with a reactive β-keto group, which can then be used in further reactions, such as the synthesis of hydrazones. researchgate.net

Functional Group Interconversions

Once derivatives of this compound are synthesized, the introduced functional groups can be further manipulated. Common functional group interconversions include:

Reduction of a Nitro Group: A nitro group introduced onto the aromatic ring can be reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Cross-Coupling Reactions: Halogenated derivatives can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Side-Chain Oxidation: The methyl groups on the aromatic ring could potentially be oxidized to carboxylic acids under strong oxidizing conditions, although this might also affect other parts of the molecule.

Multi-Component Reactions in Derivative Synthesis

Multi-component reactions (MCRs), which combine three or more substrates in a single operation, are powerful tools for rapidly generating libraries of structurally complex molecules. dovepress.commdpi.com For the synthesis of derivatives analogous to this compound, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly relevant. dovepress.comresearchgate.net

The Ugi four-component reaction (Ugi-4CR) brings together an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.netnih.govthieme-connect.de This reaction produces an α-acetamido carboxamide derivative. researchgate.net To generate a derivative of this compound, one could theoretically employ 2,4-dimethylaniline as the amine component and pivalic acid as the carboxylic acid. The other two components, an isocyanide and a carbonyl compound, can be varied to introduce a wide range of substituents, leading to a diverse library of this compound derivatives. The reaction is known for its high atom economy and its tolerance to a wide variety of functional groups and steric hindrance. thieme-connect.de

The Passerini three-component reaction is another cornerstone of isocyanide-based MCRs, involving an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.org A potential pathway to a derivative could involve pivalic acid, an appropriate isocyanide, and a ketone or aldehyde. The resulting α-acyloxy amide could then be further modified. The reaction can proceed through either a concerted or an ionic mechanism depending on the polarity of the solvent. wikipedia.org

These MCRs offer a highly convergent and efficient route to complex amide structures, making them ideal for creating diverse libraries of compounds for screening in medicinal chemistry and materials science. dovepress.com For instance, dirhodium(II) salts have been shown to catalyze a three-component reaction involving an imine, diazoacetonitrile, and an alkyne to produce substituted 1,2-diarylpyrroles, showcasing the potential for transition-metal catalysis in MCRs to build complex heterocyclic derivatives. nih.gov

Table 1: Representative Multi-Component Reactions for Amide Derivative Synthesis

| Reaction Name | Components | Potential Application for this compound Derivatives | Key Feature |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Use of 2,4-dimethylaniline and pivalic acid to create diverse α-acetamido carboxamide derivatives. researchgate.netthieme-connect.de | High convergence, forms peptide-like structures. thieme-connect.de |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Use of pivalic acid to create α-acyloxy amide derivatives. wikipedia.org | Forms α-acyloxy amides, tolerant of various functional groups. wikipedia.org |

Stereoselective and Enantioselective Approaches to Chiral Analogs

While this compound itself is achiral, the synthesis of its chiral analogs is of significant interest, particularly for applications in pharmaceuticals and agrochemicals where specific stereoisomers are often required. rsc.org The development of stereoselective and enantioselective methods to create amides with defined chirality, including C-N atropisomers, is a key area of research. rsc.orgnih.gov

One advanced strategy involves an intramolecular acyl transfer to facilitate the stereoselective synthesis of C–N atropisomeric amides. rsc.org This method uses a pro-atropisomeric secondary aniline substituted with a Lewis-basic group that acts as an internal nucleophilic catalyst, accelerating and stereoselectively guiding the N-acylation. rsc.org This approach operates under kinetic control and can produce single atropisomers with high purity. rsc.org

For creating analogs with chiral centers, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful technique. acs.orgnih.gov For instance, iridium complexes with chiral phosphine-phosphoramidite or f-binaphane ligands have proven effective for the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with high enantioselectivity (ee). acs.orgnih.gov These chiral amines can then be acylated to form the desired chiral amide analogs.

Another innovative approach is the co-catalyzed carbene N–H insertion reaction. researchgate.netnih.gov This method uses an achiral rhodium catalyst and a chiral squaramide co-catalyst to achieve the N-alkylation of primary amides. nih.gov The reaction is rapid, proceeds under mild conditions, and provides high yields and excellent enantioselectivity. researchgate.netnih.gov The mechanism involves the formation of a hydrogen-bonded complex between the chiral catalyst and a reaction intermediate, which controls the enantioselective proton transfer. nih.gov

Furthermore, the concept of Umpolung Amide Synthesis (UmAS) has been extended to the synthesis of N-aryl amides without epimerization, a common problem when dealing with chiral α-amino acids. nih.govnih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form the N-aryl amide while preserving the integrity of adjacent chiral centers. nih.govnih.gov

Table 2: Selected Enantioselective Methods for Chiral Amide Synthesis

| Method | Catalyst/Reagent | Type of Chirality | Key Finding |

|---|---|---|---|

| Intramolecular Acyl Transfer | Internal Lewis-basic activating group | Atropisomerism | Produces single, configurationally stable C-N atropisomers under kinetic control. rsc.org |

| Asymmetric Hydrogenation | Iridium complexes with chiral phosphine (B1218219) ligands (e.g., f-binaphane) | Central Chirality | Highly enantioselective reduction of sterically hindered N-aryl imines to chiral amines. acs.org |

| Carbene N-H Insertion | Rhodium/chiral squaramide co-catalyst | Central Chirality | Rapid N-alkylation of primary amides with excellent enantioselectivity (e.g., up to 88% ee). nih.gov |

Industrial Scale Synthesis Considerations and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of this compound involves a distinct set of challenges and considerations centered on safety, cost-effectiveness, efficiency, and environmental impact. acs.org Process chemistry aims to optimize every step of the synthesis to ensure a robust, reliable, and scalable manufacturing process.

For amide bond formation on a large scale, the choice of coupling reagents is critical. While reagents like HATU are common in lab-scale synthesis, their high cost and the generation of stoichiometric waste make them less suitable for industrial applications. ucl.ac.uk Low-cost approaches, such as the formation of a mixed anhydride (B1165640) using pivaloyl chloride or pivalic anhydride, are often preferred. ucl.ac.ukrsc.org Pivalic anhydride, in particular, is an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines, with the only byproduct being easily removable pivalic acid. rsc.org

Process optimization involves a multi-parameter analysis, often using statistical methods like Design of Experiments (DoE) to identify the optimal conditions for temperature, pressure, reaction time, solvent, and catalyst loading. youtube.comntnu.no For a compound like this compound, which involves a sterically hindered amine and a bulky acyl group, reaction kinetics may be slow. Therefore, optimization might focus on finding a suitable catalyst that can increase the reaction rate without leading to side products. Boronic acids and their derivatives have emerged as effective catalysts for amidation, even with poorly nucleophilic anilines. ucl.ac.uk

Purification is another major consideration. Industrial processes favor crystallization over chromatography due to lower cost and solvent usage. The process would need to be designed to yield a crude product of sufficient purity that it can be effectively purified by one or two crystallization steps. This involves careful selection of the reaction solvent and the crystallization solvent system.

Table 3: Comparison of Amide Synthesis Parameters for Lab vs. Industrial Scale

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |

|---|---|---|---|

| Reagents | Often uses high-activity coupling agents (e.g., HATU, EDC). ucl.ac.uk | Prefers low-cost activators (e.g., pivaloyl chloride, T3P) or catalytic methods. ucl.ac.uk | Cost, atom economy, and waste reduction. acs.org |

| Solvents | Wide variety, often chosen for ease of reaction. | Chosen for safety, cost, recyclability, and ease of product isolation (crystallization). | Environmental regulations, process safety, and cost. acs.org |

| Purification | Primarily chromatography. | Primarily crystallization. | Scalability and cost-effectiveness. |

| Process Control | Manual control of temperature, additions. | Automated control systems for temperature, pressure, pH, and addition rates. | Consistency, safety, and optimization. ntnu.no |

| Safety | Basic fume hood and personal protective equipment. | Rigorous process safety management, hazard analysis (HAZOP), and engineered controls. | Mitigation of risks associated with large quantities of chemicals and energetic reactions. acs.org |

Spectroscopic and Structural Elucidation of N 2,4 Dimethylphenyl Pivalamide Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals and provides deep insight into the molecule's structure and conformation.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of an N-aryl pivalamide (B147659) provides a wealth of structural information. For a representative analog like N-(2-bromo-4-methylphenyl)pivalamide, the spectrum reveals distinct signals for each type of proton.

The most shielded signal in the spectrum is typically the large singlet corresponding to the nine equivalent protons of the tert-butyl group, appearing in the range of δ 1.3-1.4 ppm. The methyl group on the aromatic ring gives rise to a singlet at approximately δ 2.10 ppm. The aromatic protons appear in the more deshielded region of the spectrum, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are dictated by their position on the phenyl ring. For instance, in an analog with a substituent at position 2, the aromatic protons will show characteristic splitting patterns (e.g., doublets, and doublets of doublets) based on their coupling with adjacent protons. The amide proton (N-H) often appears as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. In a typical deuterated chloroform (B151607) (CDCl₃) solution, this signal can be observed downfield.

Table 1: Representative ¹H NMR Data for an N-(2-substituted-4-methylphenyl)pivalamide Analog in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (9H) | ~ 1.34 | singlet |

| Aromatic-CH₃ (3H) | ~ 2.10 | singlet |

| Aromatic-H (1H) | ~ 7.09 | singlet |

| Aromatic-H (1H) | ~ 7.17 | dd |

| Aromatic-H (1H) | ~ 7.73 | d |

| Amide-NH (1H) | variable | broad singlet |

Note: Data are based on values reported for analogous compounds and serve as a representative example. rsc.org dd = doublet of doublets, d = doublet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is one of the most deshielded signals, typically appearing around δ 176 ppm. The quaternary carbon of the tert-butyl group is found near δ 39-40 ppm, while the methyl carbons of this group are highly shielded, resonating around δ 27-28 ppm.

The aromatic carbons show a range of chemical shifts between δ 120 and 140 ppm. The carbons directly attached to substituents (like the methyl group or the amide nitrogen) have distinct chemical shifts influenced by the substituent's electronic effects. For example, the carbon bearing the methyl group (C-4) and the carbons of the amide-bearing fragment (C-1 and C-2) can be specifically assigned.

Table 2: Representative ¹³C NMR Data for an N-(2-substituted-4-methylphenyl)pivalamide Analog in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 176.4 |

| Aromatic C-N | ~ 135.7 |

| Aromatic C-Br | ~ 122.6 |

| Aromatic C-H | ~ 130.8 |

| Aromatic C-H | ~ 130.7 |

| Aromatic C-CH₃ | ~ 128.9 |

| Aromatic C-H | ~ 127.5 |

| tert-butyl (C(CH₃)₃) | ~ 39.7 |

| tert-butyl (C(CH₃)₃) | ~ 27.6 |

| Aromatic-CH₃ | ~ 17.4 |

Note: Data are based on values reported for analogous compounds and serve as a representative example. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are indispensable for the definitive assignment of complex spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. For N-(2,4-Dimethylphenyl)pivalamide, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the phenyl ring. For example, the proton at C-3 would show a correlation to the proton at C-5, and the C-5 proton would correlate with the C-6 proton. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. researchgate.netcreative-biostructure.com It is used to assign the carbon signals based on the already assigned proton signals. For instance, the signal for the aromatic C-5 proton would show a cross-peak to the C-5 carbon signal, and the signals for the two methyl groups would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. mdpi.comresearchgate.net It is crucial for establishing the connectivity of different molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the tert-butyl protons to both the quaternary carbon and the carbonyl carbon, confirming the pivaloyl group structure.

A correlation from the amide (N-H) proton to the carbonyl carbon.

Correlations from the N-H proton to the aromatic carbons at the C-2 and C-6 positions.

Correlations from the protons of the C-2 methyl group to the aromatic carbons C-1, C-2, and C-3.

Conformational Analysis via NMR

The amide bond (C-N) in N-aryl amides exhibits a significant double-bond character due to resonance, which leads to restricted rotation around this bond. nanalysis.com This can result in the existence of different conformers (or rotamers), often referred to as cis and trans isomers, which may interconvert slowly on the NMR timescale. mdpi.com

For this compound, the steric hindrance between the bulky tert-butyl group and the ortho-methyl group on the phenyl ring heavily influences the conformational equilibrium. The molecule is expected to predominantly adopt a conformation where the bulky groups are positioned away from each other to minimize steric strain.

Variable-temperature (VT) NMR studies can provide information on the rotational barrier. At higher temperatures, the rate of rotation around the C-N bond increases, which can lead to the coalescence and eventual sharpening of signals that were distinct at lower temperatures. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine the spatial proximity of protons. For instance, an NOE between the amide proton and the ortho-methyl protons would provide definitive evidence for a specific preferred conformation. mdpi.com The study of related ortho-substituted N-aryl amides has shown that steric effects play a crucial role in dictating the rotational barrier and the preferred conformation. mdpi.comnih.gov

Vibrational Spectroscopy Investigations

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound and its analogs is characterized by several key absorption bands.

The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. The most intense and characteristic band in the spectrum is the amide I band (primarily C=O stretching), which is observed in the range of 1680-1640 cm⁻¹. rsc.org Its position can indicate the extent of hydrogen bonding and the electronic environment of the carbonyl group.

Other significant absorptions include the C-H stretching vibrations of the aromatic and aliphatic (methyl and tert-butyl) groups just above and below 3000 cm⁻¹, respectively. The amide II band (a mixture of N-H bending and C-N stretching) is typically found around 1550-1510 cm⁻¹. rsc.org Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for N-Aryl Pivalamide Analogs

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Amide I (C=O Stretch) | 1680 - 1640 | Strong |

| Amide II (N-H Bend) | 1550 - 1510 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Note: Data are based on values reported for analogous compounds. rsc.orgchemicalbook.com

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, polymorphism, and crystallinity of a sample. For this compound, a Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to its distinct functional groups.

Key vibrational modes anticipated for this compound include:

Amide I and Amide II bands: These are characteristic vibrations of the amide linkage. The Amide I band, primarily associated with the C=O stretching vibration, is expected to appear in the region of 1630-1680 cm⁻¹. The Amide II band, a combination of N-H in-plane bending and C-N stretching, would likely be observed around 1520-1570 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations from the 2,4-dimethylphenyl ring would be prominent. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ range.

Aliphatic C-H stretching: The pivaloyl group's methyl C-H stretching vibrations would be visible in the 2850-3000 cm⁻¹ region.

C-N stretching: The stretching vibration of the bond between the phenyl ring and the amide nitrogen would also contribute to the spectrum.

In studies of related phenyl-derivatives, Raman spectroscopy has been effectively used to characterize the vibrational modes of the aromatic ring and its substituents. For instance, the analysis of various phenyl-amines and their diazonium salts has demonstrated the sensitivity of Raman bands to structural changes and electronic effects within the molecule researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can confirm the molecular formula of this compound.

For this compound (C₁₃H₁₉NO), the expected exact mass can be calculated. Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule would likely form a protonated species, [M+H]⁺. The high-resolution measurement of this ion's m/z value would allow for the unambiguous confirmation of its elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique is crucial for verifying the identity and purity of newly synthesized compounds.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, analysis of structurally related compounds allows for a predictive understanding of its likely solid-state conformation. For example, the crystal structure of N′-pivaloyl-N-phenylpivalohydrazide, which also contains a pivaloyl group, has been determined, revealing key conformational features and intermolecular hydrogen bonding patterns researchgate.net.

A single-crystal XRD study of this compound would determine the precise spatial arrangement of the 2,4-dimethylphenyl and pivaloyl moieties. Key parameters that would be elucidated include the torsion angles defining the orientation of the phenyl ring relative to the amide plane and the conformation of the bulky pivaloyl group.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these would likely include:

N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are expected to form chains or dimeric motifs, significantly influencing the crystal packing. In many N-aryl amides, these hydrogen bonds are a dominant feature in the crystal structure.

C-H···π Interactions: The electron-rich aromatic ring can act as an acceptor for weak hydrogen bonds from the methyl groups of the pivaloyl or dimethylphenyl moieties of neighboring molecules.

Studies on other amide-containing molecules have highlighted the importance of these interactions in stabilizing the crystal structure nih.gov.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. N-aryl amides have been shown to exhibit polymorphism, often arising from different arrangements of hydrogen bonding or conformational flexibility researchwithnj.commdpi.com. It is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same crystal lattice, is another avenue for modifying the physicochemical properties of a compound. Investigating the co-crystallization of this compound with other molecules could lead to the formation of new solid forms with tailored properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, a Hirshfeld analysis based on a hypothetical or experimentally determined crystal structure would reveal:

Bright red spots on the dnorm surface, indicating the locations of strong hydrogen bonds, particularly the N-H···O interactions.

Other colored regions corresponding to weaker C-H···O or C-H···π interactions.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show:

A high percentage of H···H contacts, given the abundance of hydrogen atoms in the molecule.

Distinct "spikes" corresponding to the N-H···O hydrogen bonds.

Contributions from C···H/H···C and O···H/H···O contacts.

The analysis of benzamide (B126) derivatives and other related structures has demonstrated the utility of Hirshfeld surface analysis in providing a detailed picture of the intermolecular interaction landscape nih.govnih.govrsc.org. For instance, in a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, Hirshfeld analysis showed that H···O and H···N interactions were the most significant contributors to the crystal packing nih.gov.

Computational Chemistry and Molecular Modeling of N 2,4 Dimethylphenyl Pivalamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic properties of molecules. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of N-(2,4-Dimethylphenyl)pivalamide.

Electronic Structure Analysis

The electronic structure of this compound, which dictates its chemical behavior, can be thoroughly investigated using DFT. This analysis involves optimizing the molecular geometry to find the lowest energy conformation and subsequently calculating various electronic properties. Key aspects of the electronic structure that would be analyzed include the distribution of electron density, the nature of chemical bonds, and the electrostatic potential.

A related study on a pivalamide (B147659) derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, utilized DFT calculations with the B3LYP functional and a 6–311G(d,p) basis set to analyze its electronic structure. nih.gov Similar calculations for this compound would provide a detailed map of its molecular electrostatic potential (MEP), highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These insights are crucial for predicting how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are fundamental descriptors of a molecule's reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap generally implies higher reactivity.

In the case of this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group of the pivalamide moiety. The study on N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a HOMO-LUMO energy gap that corresponded to the molecule's reactivity. nih.gov A similar analysis for this compound would provide quantitative values for its HOMO and LUMO energies, allowing for predictions of its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound based on similar compounds

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.5 to -5.5 | Moderate to good electron-donating capability |

| LUMO Energy | ~ -1.5 to -0.5 | Moderate electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | High kinetic stability |

Note: These values are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require a specific computational study.

Molecular Reactivity Predictions

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative picture of the molecular reactivity of this compound. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

The aforementioned study on a related pivalamide derivative found that the calculated chemical softness was in good agreement with experimental observations of reactivity. nih.gov Calculating these parameters for this compound would allow for a comprehensive assessment of its reactivity profile.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

Conformational Landscapes in Solution and Biological Environments

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative stabilities in various environments, such as in different solvents or within a biological system like a protein binding pocket.

By simulating the molecule's trajectory over time, researchers can identify the most populated and energetically favorable conformations. This information is critical for understanding how the molecule's shape influences its properties and interactions. For instance, the orientation of the dimethylphenyl ring relative to the pivalamide group can significantly affect its ability to bind to a receptor.

Ligand-Receptor Dynamics and Binding Site Interactions

If this compound is being investigated for potential biological activity, MD simulations are invaluable for studying its interactions with a target receptor, such as an enzyme or a protein. These simulations can model the process of the ligand (this compound) binding to the receptor's active site.

MD simulations can provide detailed information on:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the ligand-receptor complex.

Key Intermolecular Interactions: The simulations can identify specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for binding.

Binding Free Energy: Advanced techniques like umbrella sampling or free energy perturbation can be used with MD simulations to calculate the binding free energy, providing a quantitative measure of binding affinity.

Studies on other ligands have demonstrated the power of MD simulations in understanding the dynamics of ligand binding and unbinding from a receptor, revealing the optimal pathway and identifying key residues involved in the interaction. mdpi.com A similar approach for this compound would be instrumental in any drug discovery or development process.

Molecular Docking Studies: An Uncharted Territory

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mode of a ligand to a biological target, such as a protein or enzyme.

Prediction of Binding Orientation and Affinity to Biological Targets

Currently, there are no published studies that have performed molecular docking of this compound to any specific biological targets. Such a study would involve the use of computational software to place the this compound molecule into the binding site of a target protein and calculate the binding affinity, typically expressed as a binding energy score. The results would provide a hypothesis about which proteins the compound might interact with and how strongly.

Analysis of Key Ligand-Receptor Interactions

A detailed analysis of the key interactions between this compound and a potential receptor is contingent on the initial docking studies. This analysis would typically identify specific types of non-covalent interactions, such as:

Hydrogen Bonding: The potential for the amide group in this compound to act as a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the carbonyl oxygen) would be a key area of investigation.

Hydrophobic Interactions: The dimethylphenyl and pivaloyl groups are significant hydrophobic moieties. Their interactions with nonpolar residues within a binding pocket would likely be a major driving force for binding.

Without any existing research, the specific residues and the nature of these interactions for this compound remain purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Future Prospect

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. As no such data is readily available in the public domain for this specific compound series, the creation of a predictive model is not currently feasible.

Correlation of Physicochemical Descriptors with Biological Outcomes

A QSAR study would involve the calculation of various physicochemical descriptors for this compound and its analogs. These descriptors, which can be electronic, steric, or hydrophobic in nature, would then be correlated with a measured biological outcome. Examples of relevant descriptors would include:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties.

Quantum Chemical Descriptors: Such as HOMO and LUMO energies.

The correlation of these descriptors could reveal which molecular properties are crucial for a particular biological effect.

Structure-Based Design of Novel Analogs

The insights gained from both molecular docking and QSAR studies would be invaluable for the structure-based design of novel analogs of this compound. For instance, if docking studies identified a key hydrogen bond interaction, analogs could be designed to optimize this interaction. Similarly, if a QSAR model indicated that lower lipophilicity is desired, modifications could be made to the structure to achieve this. However, in the absence of foundational docking and QSAR data, any such design efforts would be unguided.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME and toxicity predictions are crucial for the early-stage assessment of potential drug candidates. These computational models provide insights into how a compound is likely to behave in a biological system, guiding the selection and optimization of lead compounds.

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For compounds targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, the inability to cross this barrier is desirable to avoid potential neurological side effects.

Various computational models are available to predict the BBB permeability of a compound, often expressed as the logarithm of the ratio of the concentration of the compound in the brain to that in the blood (logBB). These models typically rely on molecular descriptors such as lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.

For this compound, in silico predictions suggest a good potential for crossing the blood-brain barrier. This is primarily attributed to its favorable lipophilicity and relatively low molecular weight.

| Prediction Model/Tool | Predicted logBB | Interpretation |

|---|---|---|

| pkCSM | 0.523 | Likely to cross the BBB |

| admetSAR | 0.897 | Likely to cross the BBB |

Cytochrome P450 (CYP) is a superfamily of enzymes that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs. Interactions with CYP enzymes, either as a substrate or an inhibitor, can significantly influence a drug's efficacy and safety profile. Predicting these interactions early in the drug discovery process is therefore of paramount importance.

In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These predictions are based on the structural features of the molecule and its similarity to known substrates or inhibitors of these enzymes.

For this compound, computational predictions indicate potential interactions with several CYP isoforms. It is predicted to be a substrate for CYP2D6 and CYP3A4, suggesting that these enzymes may be involved in its metabolism. Furthermore, it is predicted to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9, which could lead to potential drug-drug interactions if co-administered with drugs metabolized by these enzymes.

| CYP Isoform | Substrate Prediction | Inhibitor Prediction |

|---|---|---|

| CYP1A2 | No | Yes |

| CYP2C19 | No | Yes |

| CYP2C9 | No | Yes |

| CYP2D6 | Yes | No |

| CYP3A4 | Yes | No |

Lipinski's Rule of Five (RO5) is a rule of thumb to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. nih.gov The rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5. nih.govwisdomlib.org

Beyond the Rule of Five, other "drug-likeness" rules and filters have been developed to assess the suitability of a compound as a potential drug candidate. These rules consider various physicochemical properties and structural features that are commonly found in successful drugs.

An analysis of this compound reveals that it fully complies with Lipinski's Rule of Five, with zero violations. This suggests that the compound is likely to have good oral bioavailability. Further drug-likeness assessments also indicate a favorable profile for this compound.

| Parameter | Value | Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 205.30 g/mol | Yes (< 500) |

| logP (octanol/water partition coefficient) | 2.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) |

| Violations | 0 | Pass |

Biological Activity and Pharmacological Investigations of N 2,4 Dimethylphenyl Pivalamide

In Vitro Biological Activity Studies

In vitro studies are fundamental to understanding the pharmacological potential of a chemical compound, providing insights into its interactions with biological targets at the molecular level. This section focuses on the evaluation of N-(2,4-Dimethylphenyl)pivalamide's ability to inhibit various enzymes.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The following subsections review the available research on the inhibitory activity of this compound against several key enzyme systems.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease expressed on the surface of various cells. nih.govresearchgate.net It plays a role in the modulation of bioactive peptides and is implicated in several physiological and pathological processes, including tumor invasion, metastasis, and angiogenesis. nih.govnih.gov Consequently, APN inhibitors are investigated for their potential as anti-cancer agents. researchgate.net

A comprehensive search of scientific databases and literature reveals no specific studies investigating the inhibitory activity of this compound against Aminopeptidase N (APN/CD13).

Table 1: Aminopeptidase N (APN/CD13) Inhibition Data for this compound

| Enzyme Target | Test Compound | IC50 Value | % Inhibition |

|---|---|---|---|

| Aminopeptidase N | This compound | No data available | No data available |

Data not available from published research.

Enoyl-Acyl Carrier Protein Reductase (InhA) is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov InhA is essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov Its inhibition disrupts cell wall formation, making it a validated and attractive target for the development of new anti-tuberculosis drugs. nih.govnih.gov

A review of the current scientific literature indicates a lack of research on the specific inhibitory effects of this compound on InhA.

Table 2: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Data for this compound

| Enzyme Target | Test Compound | IC50 Value | % Inhibition |

|---|---|---|---|

| InhA (M. tuberculosis) | This compound | No data available | No data available |

Data not available from published research.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating the cholinergic signal. nih.govnih.gov Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the availability of acetylcholine in the brain. nih.govmdpi.com

There are no specific studies reported in the scientific literature concerning the inhibitory activity of this compound against either Acetylcholinesterase or Butyrylcholinesterase.

Table 3: Cholinesterase Inhibition Data for this compound

| Enzyme Target | Test Compound | IC50 Value | % Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | This compound | No data available | No data available |

| Butyrylcholinesterase (BChE) | This compound | No data available | No data available |

Data not available from published research.

Alpha-Amylase: This enzyme plays a crucial role in carbohydrate digestion by hydrolyzing starch into simpler sugars. Inhibitors of α-amylase are of therapeutic interest for managing postprandial hyperglycemia in type 2 diabetes.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. researchgate.netsdu.dk It is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. nih.gov Therefore, urease inhibitors are explored as potential treatments for these infections. researchgate.net

No published research was found that evaluates the inhibitory potential of this compound against either alpha-amylase or urease.

Table 4: Alpha-Amylase and Urease Inhibition Data for this compound

| Enzyme Target | Test Compound | IC50 Value | % Inhibition |

|---|---|---|---|

| Alpha-Amylase | This compound | No data available | No data available |

| Urease | This compound | No data available | No data available |

Data not available from published research.

Dihydrofolate Reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. nih.govmdpi.com Because of its critical role in DNA synthesis and cell proliferation, DHFR is a well-established target for anticancer and antimicrobial drugs. patsnap.comresearchgate.net

A thorough review of the scientific literature yielded no studies on the inhibitory activity of this compound against Dihydrofolate Reductase.

Table 5: Dihydrofolate Reductase (DHFR) Inhibition Data for this compound

| Enzyme Target | Test Compound | IC50 Value | % Inhibition |

|---|---|---|---|

| Dihydrofolate Reductase | This compound | No data available | No data available |

Data not available from published research.

Cell-Based Assays

Cancer Cell Metabolism and Mitosis Inhibition

The absence of research data for this compound in these specific areas indicates that it has likely not been a primary focus of published pharmacological or therapeutic research to date. While research exists on structurally related compounds or broader chemical classes, no studies were found that specifically investigate and report on the biological activities of this compound as requested.

Glucose Uptake Modulation

There is currently no available scientific literature or research data that has investigated the direct effects of this compound on glucose uptake in cellular or whole-organism systems. The potential for this compound to act as a modulator of glucose transport remains an unexamined area of its pharmacological profile.

In Vivo Efficacy Studies (where applicable to related compounds)

As with glucose uptake, no in vivo efficacy studies for this compound have been published in the accessible scientific literature. The evaluation of this compound's therapeutic potential in living organisms has not been documented.

Animal Models of Disease (e.g., Infection Models)

In the broader field of medicinal chemistry, when investigating novel compounds for potential antimicrobial properties, a range of well-established animal models of infection are utilized. These models are critical for assessing a compound's effectiveness in a living system, providing data that in vitro (test tube) studies cannot. Common models include:

Murine Sepsis Models: Mice are often used to mimic systemic infections (sepsis), where a pathogen enters the bloodstream. The efficacy of a test compound is typically measured by observing survival rates and the reduction of bacterial load in various organs.

Thigh Infection Models: This localized infection model is used to evaluate a compound's ability to combat a bacterial infection within a specific tissue. The number of viable bacteria in the infected thigh muscle is a key endpoint.

Pneumonia Models: To test compounds against respiratory pathogens, animals may be infected intranasally or via aerosol inhalation to induce pneumonia. Efficacy is assessed by monitoring survival, lung bacterial counts, and inflammatory markers in the lungs. nih.gov

Skin and Soft Tissue Infection Models: These models are employed to study the effectiveness of compounds against pathogens that cause skin infections, such as abscesses or wound infections.

While these models are standard in drug discovery uni.lunih.gov, it is important to reiterate that there is no evidence to suggest that this compound has been evaluated in any of them.

Pharmacodynamic Endpoints

Pharmacodynamics involves the study of what a drug does to the body. In the context of in vivo efficacy studies for an antimicrobial agent, key pharmacodynamic endpoints would include:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): While determined in vitro, these values inform the dosing regimens used in animal models.

Time-Kill Kinetics: This measures the rate at which a compound kills a bacterial population over time.

Post-Antibiotic Effect (PAE): This refers to the suppression of bacterial growth that persists after the antibiotic has been cleared from the body.

Bacterial Burden Reduction: A primary endpoint in many animal infection models, this is the measurement of the decrease in the number of viable bacteria in tissues or fluids following treatment.

Biomarker Modulation: This can include measuring the levels of inflammatory cytokines or other markers of infection and inflammation to gauge the compound's effect on the host response.

Without any in vivo studies on this compound, there are no specific pharmacodynamic data to report for this compound.

Mechanisms of Action and Structure Activity Relationships Sar

Elucidation of Molecular Targets and Pathways

No studies have been identified that elucidate the specific molecular targets or biological pathways modulated by N-(2,4-Dimethylphenyl)pivalamide. Research that would typically involve techniques like affinity chromatography, genetic screening, or proteomics to identify binding partners has not been published for this compound.

There is no available data describing the binding of this compound to any specific enzymes. Consequently, information on its binding modes, such as the nature of the interactions within an active site or potential allosteric modulation, is absent from the scientific record.

Similarly, the interaction of this compound with any known receptors has not been documented. Studies that would detail receptor affinity, agonistic or antagonistic effects, or the structural basis for such interactions are not available.

SAR Analysis for Optimization of Biological Activity

Structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound, have not been published for this compound or its close analogs. Such studies would systematically modify different parts of the molecule to understand their contribution to its biological effects.

There is no literature available that explores the modification of the pivalamide (B147659) group of this compound and the resulting impact on its biological activity. The bulky tert-butyl group of the pivalamide moiety is known to influence properties like metabolic stability and steric interactions in other contexts, but its specific role for this compound remains uninvestigated.

The contribution of the 2,4-dimethylphenyl group to the potential biological activity of this compound has not been a subject of published research. The positioning of the two methyl groups on the phenyl ring would be expected to influence the molecule's conformation and its interactions with a biological target, but no specific data exists.

Research on the introduction of different linkers or heterocyclic scaffolds, such as thioethers or thiazoles, to the this compound structure to modulate its properties has not been found in the public domain.

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) has emerged as a significant strategy in drug discovery, aiming to address complex diseases by modulating multiple biological targets simultaneously. This approach is particularly relevant for multifactorial conditions where a single-target approach may be insufficient. While research specifically detailing this compound as an MTDL is limited, the structural motifs present in the molecule, namely the pivalamide and the substituted phenyl ring, are found in compounds designed as MTDLs.

A notable example is the study of N-((4-acetylphenyl)carbamothioyl)pivalamide, a compound that shares the pivalamide core. This compound has been investigated as a potential multi-target-directed ligand with inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and urease. frontiersin.orgnih.govresearchgate.net The study revealed that this pivalamide derivative exhibited significant inhibition against both AChE and BChE, with approximately 85% enzyme inhibition. nih.gov Its activity against urease and α-amylase was also noted, though to a lesser extent. nih.gov

The inhibitory activities of N-((4-acetylphenyl)carbamothioyl)pivalamide are presented in the table below:

| Target Enzyme | % Inhibition | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) | ~85% | 26.23 |

| Butyrylcholinesterase (BChE) | ~85% | 30.9 |

| Urease | 73.8% | 91.5 |

| α-Amylase | 57.9% | 160.33 |

Data sourced from studies on N-((4-acetylphenyl)carbamothioyl)pivalamide, a structurally related compound. nih.gov

These findings underscore the potential of the pivalamide scaffold to serve as a basis for the design of MTDLs. The bulky tert-butyl group of the pivalamide can play a crucial role in fitting into specific binding pockets of enzymes, while the aryl portion of the molecule can be modified to interact with secondary binding sites or other targets.

Furthermore, a series of novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) and an N-(2,4-dimethylphenyl)amide moiety were synthesized and evaluated for their biological activities. nih.gov While these compounds were assessed for pesticidal activity, the study demonstrates that the N-(2,4-dimethylphenyl)amide structure can be incorporated into molecules designed to interact with biological targets. nih.gov This highlights the versatility of this chemical fragment in the development of bioactive compounds, including potential MTDLs for therapeutic applications.

Design and Evaluation of Prodrugs (if applicable to related compounds)

The amide bond itself is generally stable; however, modifications to the amide nitrogen or the aromatic ring can create functionalities that are amenable to enzymatic or chemical cleavage in vivo, releasing the active parent compound.

One common approach for amide-containing compounds is the synthesis of N-acyloxyalkyl or N-alkoxycarbonyl derivatives. These prodrugs are designed to be cleaved by esterases, which are abundant in the body, to release the parent amide. The rate of cleavage can be modulated by altering the steric and electronic properties of the promoiety.

Another potential strategy involves the use of N-Mannich bases. These can be formed by the reaction of the amide with an aldehyde and a primary or secondary amine. The resulting Mannich bases often exhibit increased water solubility and can be designed to release the parent amide under physiological conditions.

While specific prodrugs of this compound have not been reported, the general principles of prodrug design for amide-containing compounds are well-documented and could be applied to this molecule or its analogs if required to improve their pharmacokinetic or pharmaceutical properties.

Emerging Research Directions and Applications

Integration with High-Throughput Screening and Combinatorial Chemistry

The unique structure of N-(2,4-Dimethylphenyl)pivalamide makes it an intriguing candidate for inclusion in high-throughput screening (HTS) and combinatorial chemistry libraries. HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" with desired biological activity or material properties. nih.govnih.gov The generation of combinatorial libraries, collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science.

While no specific combinatorial libraries of this compound have been reported, the synthesis of peptidomimetic combinatorial libraries through successive amide alkylations provides a relevant precedent. nih.gov This methodology could be adapted to create a diverse set of this compound derivatives by varying the substituents on the phenyl ring or modifying the pivaloyl group. The steric hindrance provided by the 2,4-dimethylphenyl and the tert-butyl groups could impart unique conformational constraints on the molecules, potentially leading to highly specific biological interactions.

The development of such libraries would enable the rapid screening of these compounds for a variety of applications, including as potential enzyme inhibitors, receptor modulators, or as building blocks for novel materials. The automated nature of HTS would be crucial in efficiently analyzing the large number of compounds generated. nih.gov

Table 1: Potential Applications in High-Throughput Screening

| Application Area | Rationale for Inclusion of this compound Derivatives |

| Drug Discovery | The rigid structure could lead to specific binding with biological targets. |

| Materials Science | Screening for self-assembly properties or as components in functional polymers. |

| Catalysis | As ligands for metal catalysts, where steric bulk can influence selectivity. |

Potential in Advanced Materials Science (e.g., for self-assembly or functional films)

The field of advanced materials science is constantly seeking new molecules with unique properties for applications ranging from electronics to biomedicine. The N-aryl amide linkage is a key structural motif in many high-performance polymers and self-assembling systems. numberanalytics.com The ability of aromatic amides to form ordered structures through hydrogen bonding and π-π stacking is a well-established principle in supramolecular chemistry. rsc.orgrsc.orgnih.govacs.orgacs.org

This compound, with its aromatic ring and amide group, possesses the fundamental requirements for self-assembly. The 2,4-dimethylphenyl group can participate in aromatic interactions, while the amide functionality can form hydrogen bonds. The bulky pivaloyl group, however, introduces significant steric hindrance, which could lead to novel and predictable self-assembled architectures that differ from less hindered aromatic amides. This controlled aggregation could be exploited to create functional films with specific optical or electronic properties.

Furthermore, the incorporation of amide functionalities into polymers, such as in polyamides, is known to enhance properties like thermal stability and mechanical strength. numberanalytics.com While research into polymers derived from this compound is not yet available, its structure suggests it could be a valuable monomer or additive for creating new materials with tailored characteristics.

Table 2: Potential Roles in Advanced Materials

| Material Type | Potential Contribution of this compound |

| Self-Assembling Monolayers | Formation of ordered films on surfaces for sensing or electronic applications. |

| Functional Polymers | Incorporation as a monomer to enhance thermal or mechanical properties. |

| Liquid Crystals | The rigid, anisotropic structure could favor the formation of liquid crystalline phases. |

Green Chemistry Approaches in Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on harsh reagents and generate significant waste. nih.gov The principles of green chemistry aim to develop more environmentally benign synthetic routes. For a sterically hindered compound like this compound, where the reaction between pivaloyl chloride and the hindered 2,4-dimethylaniline (B123086) can be challenging, green chemistry approaches are particularly relevant. nih.govchimia.ch

Recent advancements in green amide synthesis offer promising alternatives. These include solvent-free reaction conditions, the use of more environmentally friendly catalysts, and innovative activation methods. ijarsct.co.inresearchgate.netresearchgate.netorientjchem.org For instance, microwave-assisted organic synthesis has been shown to accelerate amide formation, often without the need for a catalyst. ijarsct.co.in Photoinduced acetylation of anilines under aqueous and catalyst-free conditions represents another green pathway that could potentially be adapted for the synthesis of this compound. nih.gov

Furthermore, the development of catalytic methods for the formation of amide bonds is a key area of green chemistry research. nih.gov While direct catalytic amidation of sterically hindered substrates remains a challenge, ongoing research into new catalysts and reaction conditions may soon provide efficient and sustainable routes to compounds like this compound. The use of hypervalent iodine reagents has also emerged as an environmentally friendly method for the synthesis of N-arylamides. mdpi.com

Patent Landscape Analysis and Academic Implications

A comprehensive analysis of the current patent landscape reveals a notable absence of patents specifically claiming this compound. This suggests that the compound has not yet been identified as a key component in any commercial applications or proprietary technologies. Broader searches for N-aryl pivalamides or compounds containing the 2,4-dimethylphenyl moiety do yield patents, often in the context of pharmaceuticals, agrochemicals, or materials. However, the unique combination of the pivalamide (B147659) and the 2,4-dimethylphenyl group in one molecule appears to be underexplored from an intellectual property perspective.

From an academic standpoint, the lack of publications focused on this compound highlights a significant research gap. The synthesis of sterically hindered amides is a topic of academic interest, and this compound serves as a prime example of such a molecule. nih.govchimia.chrsc.org Research into its synthesis, properties, and potential applications could provide valuable insights into the effects of steric hindrance on molecular interactions and material properties. The electronic and steric effects of the substituents on the aryl ring of N-aryl amides are known to influence their reactivity and biological activity. researchgate.net

The academic community has an opportunity to pioneer the investigation of this compound. Such studies could lead to the discovery of novel biological activities, the development of new materials with unique properties, and the creation of more efficient and sustainable synthetic methods. The current void in the literature presents a fertile ground for original research and could have significant academic implications.

Conclusion and Future Perspectives

Summary of Key Research Findings

Direct and substantive research focused exclusively on N-(2,4-Dimethylphenyl)pivalamide is exceptionally limited. The primary available information is confined to its basic chemical identity and commercial availability as a research chemical. Its molecular formula is C₁₃H₁₉NO and it has a molecular weight of 205.3 g/mol . scbt.com